4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

HMG-CoA reductase hepatoselectivity statin alternative

4-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1036518-53-2) is a 4-sulfamoyl pyrrole-2-carboxylic acid derivative bearing a 3-chloro-4-methoxyphenyl substituent on the sulfonamide nitrogen. It belongs to the broader class of sulfamoyl pyrroles designed as hepatoselective HMG-CoA reductase (HMGCR) inhibitors.

Molecular Formula C12H11ClN2O5S
Molecular Weight 330.74 g/mol
CAS No. 1036518-53-2
Cat. No. B1416374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
CAS1036518-53-2
Molecular FormulaC12H11ClN2O5S
Molecular Weight330.74 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)Cl
InChIInChI=1S/C12H11ClN2O5S/c1-20-11-3-2-7(4-9(11)13)15-21(18,19)8-5-10(12(16)17)14-6-8/h2-6,14-15H,1H3,(H,16,17)
InChIKeyNGEUBLTVGAUUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1036518-53-2): Compound Class and Key Characteristics for Research Procurement


4-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1036518-53-2) is a 4-sulfamoyl pyrrole-2-carboxylic acid derivative bearing a 3-chloro-4-methoxyphenyl substituent on the sulfonamide nitrogen. It belongs to the broader class of sulfamoyl pyrroles designed as hepatoselective HMG-CoA reductase (HMGCR) inhibitors [1]. Distinct from the clinical statin pharmacophore (heptanoic acid side chain), this compound possesses a pyrrole-2-carboxylic acid core that coordinates the catalytic His-Lys-Asp triad of HMGCR via a binding mode confirmed by X-ray crystallography for close analogs [1]. The compound is supplied at ≥95% purity by multiple vendors (e.g., AKSci, Fluorochem), with a molecular weight of 330.74 g/mol, cLogP of approximately 1.56, topological polar surface area of 117 Ų, and 3 hydrogen bond donors [2]. These properties position it as a moderate-polarity, Rule-of-Five compliant fragment for structure-activity relationship (SAR) exploration or biochemical probe development.

Why Generic Substitution of 4-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1036518-53-2) Fails: Structural Determinants of Target Engagement and Selectivity


Substituting this compound with a generic 4-sulfamoyl pyrrole or a simple N-sulfamoylpyrrole-2-carboxylate (NSPC) ignores critical structure-activity determinants. The N-aryl sulfonamide moiety (3-chloro-4-methoxyphenyl) is not a passive solubilizing group: in the 4-sulfamoyl pyrrole HMGCR inhibitor series, N-aryl substitution dramatically modulates hepatocyte-to-myocyte selectivity ratios and cLogP-dependent myocyte potency [1]. Conversely, the 4-sulfamoyl regioisomer (sulfamoyl at pyrrole C4) is mechanistically and sterically distinct from N-sulfamoylpyrrole-2-carboxylates, which inhibit metallo-β-lactamases (MBLs) via N-sulfamoyl NH₂ coordination to the dizinc active site [2]. The chlorine and methoxy substituents further influence electronic properties, hydrogen-bond acceptor capacity (6 HBA), and metabolic stability. Procurement of an unsubstituted or differently substituted analog without controlling for these features risks loss of target engagement, altered selectivity, or incompatible physicochemical properties in the intended assay system.

Quantitative Differentiation Evidence for 4-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1036518-53-2) vs. Closest Structural Analogs


HMG-CoA Reductase Inhibition Potency: Class Benchmarking Against Atorvastatin and Rosuvastatin via 4-Sulfamoyl Pyrrole Congeners

While direct IC₅₀ data for CAS 1036518-53-2 against HMGCR have not been published, the compound belongs to the 4-sulfamoyl pyrrole class for which Park et al. (2008) reported optimized congeners with single-digit nanomolar potency. Compounds 62–65 in that series achieved IC₅₀ values of 0.0045, 0.0029, 0.0026, and 0.0020 µM respectively, compared to atorvastatin (IC₅₀ = 0.0038 µM) and rosuvastatin (IC₅₀ = 0.0037 µM) measured in the same human HMGCR enzymatic assay [1]. The 4-sulfamoyl pyrrole core coordinates the catalytic His-Lys-Asp triad with a binding mode distinct from the statin heptanoic acid side chain, as confirmed by the X-ray co-crystal structure of analog PF-00335759 (PDB 3BGL) [1][2]. The 3-chloro-4-methoxyphenyl substituent present on CAS 1036518-53-2 represents an N-aryl variation within this series; SAR from the class indicates that N-aryl substitutions modulate hepatocyte-to-myocyte selectivity via cLogP-dependent partitioning, with higher cLogP correlating with increased myocyte potency and thus reduced hepatoselectivity [1].

HMG-CoA reductase hepatoselectivity statin alternative

Regioisomeric Differentiation: 4-Sulfamoyl Pyrrole vs. N-Sulfamoylpyrrole-2-carboxylate (NSPC) MBL Inhibitors

CAS 1036518-53-2 is a 4-sulfamoyl regioisomer, whereas the recently reported N-sulfamoylpyrrole-2-carboxylates (NSPCs) are N-sulfamoyl regioisomers that potently inhibit B1 subclass metallo-β-lactamases (e.g., NDM-1, VIM-1). In the NSPC series, the N-sulfamoyl NH₂ group directly displaces the dizinc bridging hydroxide/water, as confirmed by the 1.21 Å X-ray structure of an NSPC bound to VIM-1 (PDB 7AYJ) [1]. For NSPCs, N-substitution with aryl groups abolishes MBL inhibition because the NH₂ moiety is essential for zinc coordination. CAS 1036518-53-2 bears the sulfamoyl group at the pyrrole C4 position with an N-(3-chloro-4-methoxyphenyl) substituent, making it structurally incapable of the Zn²⁺-bridging binding mode employed by NSPCs [1]. Conversely, NSPCs lack the C4 sulfamoyl geometry required for HMGCR catalytic triad coordination seen in the 4-sulfamoyl pyrrole class [2]. This regioisomeric distinction means these two compound classes engage entirely different therapeutic targets and cannot be substituted for one another in target-based screens.

regioisomer metallo-β-lactamase sulfamoyl pyrrole

Lipophilicity-Driven Selectivity Differentiation: cLogP Comparison Between CAS 1036518-53-2 and Unsubstituted 4-Sulfamoyl Pyrrole Scaffolds

The Park et al. (2008) study established that for 4-sulfamoyl pyrroles, myocyte potency (and consequently myotoxicity risk) inversely correlates with cLogP—higher cLogP compounds show greater L6 myocyte inhibition and thus reduced hepatoselectivity [1]. CAS 1036518-53-2 has a reported cLogP of 1.56 , compared to unsubstituted 4-sulfamoyl-1H-pyrrole-2-carboxylic acid (cLogP approximately 0.1–0.3, estimated from the parent scaffold). The N-(3-chloro-4-methoxyphenyl) substituent increases lipophilicity by approximately 1.3–1.5 log units. In the Park et al. series, this magnitude of cLogP shift was associated with measurable changes in hepatocyte/myocyte selectivity ratios, as myocyte IC₅₀ dropped with increasing cLogP. Users expecting hepatoselectivity comparable to the most selective clinical statins should note that the moderate cLogP of CAS 1036518-53-2 likely places it in an intermediate selectivity range, making it suitable as a balanced probe rather than a maximally hepatoselective candidate without further optimization.

cLogP hepatoselectivity lipophilicity

Purity and Supply Chain Reproducibility: Batch-to-Batch Consistency Benchmarked Across Commercial Sources

CAS 1036518-53-2 is commercially available from multiple independent suppliers with documented purity specifications, enabling cross-vendor verification. AKSci lists the compound at ≥95% purity with long-term storage recommendation at cool, dry conditions . Fluorochem similarly specifies 95% purity with full SDS documentation including GHS hazard classification (H302, H315, H319, H335), hazard pictograms (GHS07, Warning), and transport classification (non-hazardous) . CymitQuimica distributes the identical Fluorochem product (Ref. 10-F672580) with the same 95% purity specification . This multi-vendor availability at consistent purity enables independent quality verification and mitigates single-source supply risk. The molecular identity is unambiguous: the InChIKey NGEUBLTVGAUUHY-UHFFFAOYSA-N is consistent across ChemSpider, PubChem, and all vendor entries, providing a unique digital fingerprint for procurement verification .

purity quality control reproducibility

Structural Scaffold Uniqueness: Differentiating the Pyrrole-2-carboxylic Acid Core from Thiophene and Furan Sulfamoyl Analogs

Several commercially available compounds share the 3-chloro-4-methoxyphenyl sulfonamide moiety but differ in the heterocyclic core. Close analogs include ethyl 5-[(3-chloro-4-methoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate (CAS 1297612-23-7) and ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS 899972-23-7) [1]. The pyrrole-2-carboxylic acid core of CAS 1036518-53-2 presents a distinct hydrogen-bond donor/acceptor profile (3 HBD, 6 HBA) compared to the pyrazole (fewer HBD sites) or benzothiophene (increased aromatic surface, altered π-stacking) scaffolds. In the context of the Park et al. 4-sulfamoyl pyrrole HMGCR series, the pyrrole NH and C2-carboxylic acid are critical for catalytic triad interaction: the pyrrole NH hydrogen-bonds to the catalytic Asp, while the carboxylic acid coordinates the His-Lys dyad [2]. Replacement of the pyrrole with thiophene or furan would remove the NH donor and alter the ring electronics, likely disrupting this specific binding geometry. Quantitative binding affinity comparisons across heterocyclic cores have not been reported for this exact compound, but the structural requirements are defined by the PDB 3BGL co-crystal structure, enabling rational scaffold selection.

scaffold hopping heterocycle SAR exploration

Recommended Research and Procurement Applications for 4-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1036518-53-2)


Lead Optimization for Hepatoselective HMG-CoA Reductase Inhibitors with Reduced Myopathy Risk

This compound serves as a synthetically tractable starting point for developing non-statin HMGCR inhibitors with potentially improved hepatoselectivity. Based on the Park et al. (2008) class data, the 4-sulfamoyl pyrrole core engages HMGCR with single-digit nanomolar potency in optimized analogs while offering a hepatocyte-to-myocyte selectivity window superior to atorvastatin and rosuvastatin [1]. The 3-chloro-4-methoxyphenyl substituent provides a defined lipophilicity anchor (cLogP = 1.56) that can be systematically varied to tune the selectivity ratio, exploiting the inverse cLogP–myocyte potency correlation established across the series. Researchers can use this compound to explore N-aryl SAR while retaining the pharmacophoric pyrrole-2-carboxylic acid motif essential for catalytic triad coordination [1].

Regioisomeric Selectivity Profiling: Discriminating 4-Sulfamoyl Pyrrole HMGCR Activity from N-Sulfamoyl Pyrrole MBL Inhibition

CAS 1036518-53-2 is structurally precluded from functioning as an NSPC-type metallo-β-lactamase inhibitor due to the C4 (rather than N1) sulfamoyl attachment and the N-aryl substitution that blocks the dizinc coordination mode essential for MBL inhibition [2]. This makes it an ideal selectivity control compound for screens designed to identify MBL inhibitors: any observed MBL inhibition by this compound would indicate an off-target or assay artifact, not mechanism-based NSPC activity. Conversely, in HMGCR inhibitor screens, this compound can serve as a positive control for 4-sulfamoyl pyrrole class activity, while NSPCs serve as negative controls, enabling robust target deconvolution in phenotypic screening cascades.

Fragment-Based and Structure-Guided Design Utilizing the Pyrrole-2-carboxylic Acid Pharmacophore

The pyrrole-2-carboxylic acid moiety is a privileged fragment for zinc-dependent enzyme inhibition, as evidenced by its role in both HMGCR (catalytic His-Lys-Asp triad) and MBL (dizinc active site) inhibitor pharmacophores [1][2]. CAS 1036518-53-2, with its molecular weight of 330.74 g/mol and 21 heavy atoms, sits at the fragment-to-lead boundary and can be used in structure-guided merging or growing strategies. The commercially available 95% purity and established InChIKey (NGEUBLTVGAUUHY-UHFFFAOYSA-N) ensure reproducibility across fragment screening campaigns. The TPSA of 117 Ų and 3 HBD/6 HBA suggest adequate solubility for biochemical assays at concentrations up to 100 µM in standard aqueous buffers with ≤1% DMSO.

Multi-Vendor Procurement for Academic and Industrial HTS Hit Validation

The availability of CAS 1036518-53-2 from at least three independent suppliers (AKSci, Fluorochem, CymitQuimica) at consistent ≥95% purity enables orthogonal validation of screening hits. Procurement from independent sources allows researchers to rule out vendor-specific impurities as the source of biological activity, a critical step in hit triage. The non-hazardous transport classification simplifies international shipping logistics, and the published SDS provides clear handling guidance (GHS07, H302/H315/H319/H335 precautions), supporting safe laboratory use without specialized containment requirements.

Quote Request

Request a Quote for 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.